molecular formula C8H5ClFN B046869 6-Chloro-5-fluoroindole CAS No. 122509-72-2

6-Chloro-5-fluoroindole

Cat. No.: B046869
CAS No.: 122509-72-2
M. Wt: 169.58 g/mol
InChI Key: ANGRSSWNBDJESO-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoroindole is a heterocyclic aromatic organic compound with the molecular formula C8H5ClFN It is a derivative of indole, which is a fundamental structure in many natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Chloro-5-fluoroindole involves the Leimgruber-Batcho indole synthesis. This method typically starts with the reaction of 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution under the action of a Lewis acid such as aluminum trichloride to produce an imine intermediate . This intermediate is then cyclized to form the indole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoroindole undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

6-Chloro-5-fluoroindole serves as a crucial intermediate for synthesizing various pharmaceutical agents. Notably, it is utilized in the development of anticancer and weight-reducing medications. A novel method for synthesizing this compound involves reacting 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution, followed by hydrolysis and reduction steps that yield high-purity this compound suitable for industrial production . This method is advantageous due to its cost-effectiveness and straightforward operational steps.

Research indicates that this compound exhibits significant pharmacological activities, particularly as a selective agonist for the 5-HT2C receptor. This receptor is linked to appetite regulation and energy homeostasis, making it a target for obesity treatment. The compound's ability to modulate GSK-3β (glycogen synthase kinase 3 beta) activity positions it as a potential therapeutic agent in cancer treatment .

Table 1: Biological Activities of this compound

ActivityTarget Receptor/EnzymeReference
Agonist5-HT2CJ.Med.Chem., 1997
InhibitorGSK-3βJ.Med.Chem., 2009
AnticancerVarious cancer typesBioorganic & Medicinal Chemistry Letters, 2004

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Anticancer Activity: A study demonstrated that derivatives of this compound showed potent inhibitory effects on pancreatic cancer cell lines by suppressing GSK-3β activity. The introduction of hydrophilic substituents at specific positions on the indole ring enhanced the compound's potency .
  • Obesity Treatment Research: Another investigation highlighted the role of this compound in reducing food intake through its action on the 5-HT2C receptor. The results indicated that compounds derived from this compound could effectively reduce body weight in animal models .

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoroindole and its derivatives involves interaction with specific molecular targets and pathways. For instance, some derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 5-Fluoroindole
  • 6-Chloroindole
  • 7-Fluoro-1H-indole
  • 5-Bromoindole
  • 6-Fluoroindole

Comparison: 6-Chloro-5-fluoroindole is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and potential for diverse chemical modifications compared to its mono-substituted counterparts .

Biological Activity

6-Chloro-5-fluoroindole is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its role as an anticancer agent and a stimulant of serotonin receptors.

Synthesis of this compound

The synthesis of this compound typically involves several chemical reactions. A notable method includes the reaction of 3-chloro-4-fluoroaniline with boron trichloride in a toluene solution, followed by hydrolysis and reduction steps to yield the target compound. This method has been highlighted for its efficiency, yielding purities greater than 97% and total recoveries exceeding 55% .

Reaction Scheme

The following table summarizes the key steps and yields in the synthesis of this compound:

StepReactantsProductsYield (%)Purity (%)
13-Chloro-4-fluoroaniline + BCl₃Imine intermediate>90>90
2Imine + HCl (hydrolysis)Intermediate product>70>97
3Intermediate + NaBH₄ (reduction)This compound->97

Anticancer Properties

Research indicates that this compound acts as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cancers, including colorectal and pancreatic carcinomas. The inhibition of GSK-3β is crucial as it plays a role in cell proliferation and survival .

In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against pancreatic cancer cell lines at low micromolar concentrations. For example, related indole derivatives demonstrated IC50 values in the nanomolar range, indicating strong inhibitory effects on cancer cell growth .

Serotonin Receptor Modulation

This compound has also been identified as a stimulant of the serotonin receptor subtype 5-HT2C. This receptor is associated with appetite regulation, making this compound a potential candidate for obesity treatment . The modulation of serotonin receptors can lead to significant physiological effects, including appetite suppression and mood enhancement.

Case Studies

  • GSK-3β Inhibition : A study evaluated various indole derivatives for their ability to inhibit GSK-3β. Among these, compounds with halogen substitutions at positions 5 and 6 showed enhanced inhibitory activity compared to their unsubstituted counterparts. The presence of chlorine at the 6-position was particularly beneficial for maintaining potency .
  • Weight Management : Clinical trials involving compounds related to this compound have indicated promising results in weight management therapies. The activation of the 5-HT2C receptor by these compounds led to reduced food intake in preclinical models, suggesting a viable pathway for obesity treatment .

Properties

IUPAC Name

6-chloro-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGRSSWNBDJESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378611
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122509-72-2
Record name 6-chloro-5-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-fluoro-1H-indole
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Synthesis routes and methods

Procedure details

N,N-Dimethylformamide dimethylacetal (6.3 ml, 45 mmol) was added in one portion to a stirred solution of 3-chloro-4-fluoro-6-methylnitrobenzene (7.0 g, 37 mmol) in N,N-dimethylformamide (30 mL) at 130° C. under Ar. The mixture was stirred at 130° C. for 2 h, cooled to room temperature, concentrated in vacuo and partitioned between ethyl acetate and water and the aqueous was extracted with ethyl acetate (2×). The combined organic extracts were washed with brine, dried (magnesium sulfate), concentrated in vacuo, dissolved in methanol/tetrahydrofuran (1:1; 100 mL) and Raney Nickel®, 50% wt. in water, (5 g) was added. The mixture was cooled to 0° C. and hydrazine hydrate (3 mL, 59 mmol) was added dropwise over 2 min. The mixture was warmed to room temperature, stirred for 1 h then cooled to 0° C. and hydrazine hydrate (1.5 mL) was added over 2 min. The mixture was warmed to room temperature, stirred for 1 h and filtered through celite®. The filter-cake was washed with tetrahydrofuran and the filtrate was concentrated in vacuo and purified by column chromatography [SiO2; heptane-dichloromethane (4:1)] to give the product (3.2 g, 51%) as an off-white solid. An analytical sample was recrystallised (heptane) to give a white solid: mp 105-107° C.; NMR δH (400 MHz, CDCl3) 8.01 (1H, br. s), 7.40 (1H, d, J 6 Hz), 7.35 (1H, d, J 9.4 Hz), 7.25 (1H, t, J 2.8 Hz), 6.50-6.51 (1H, m).
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 6-Chloro-5-fluoroindole of interest to researchers?

A1: this compound is a significant compound in pharmaceutical research due to its role as the central heterocyclic structure of Ro 60-0175 []. Ro 60-0175 is recognized as a standard 5-HT2C receptor agonist, making this compound a valuable building block for potential drug candidates targeting this receptor.

Q2: What is the most efficient synthesis method for this compound?

A2: A modified Leimgruber–Batcho indole synthesis has proven to be highly efficient for producing this compound []. This method is particularly advantageous as it allows for the production of over 100 grams of the compound, making it suitable for large-scale synthesis [].

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